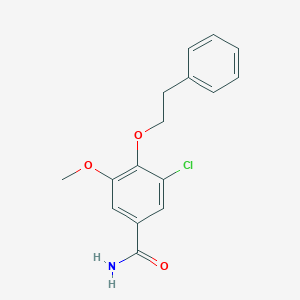![molecular formula C11H10N4S B5343310 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTBSTFA and is widely used in the fields of biochemistry, pharmacology, and analytical chemistry.
科学的研究の応用
2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has numerous scientific research applications. It is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis to improve the detection sensitivity of certain compounds. It is also used in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, MTBSTFA is used in the analysis of amino acids, peptides, and proteins, as it can derivatize these compounds to improve their volatility and stability.
作用機序
The mechanism of action of 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is not well understood. However, it is believed that the compound reacts with the analyte to form a more volatile derivative, which can then be analyzed using GC-MS. The compound may also interact with biological molecules such as amino acids and peptides to form stable derivatives that can be analyzed using various analytical techniques.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells and does not cause any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is its ability to improve the detection sensitivity of certain compounds in GC-MS analysis. Additionally, the compound is stable and easy to use. However, one of the limitations of the compound is that it may not be suitable for the analysis of certain compounds, as it may not react with them to form stable derivatives.
将来の方向性
There are several future directions for research involving 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile. One area of research is the development of new and improved derivatizing agents for GC-MS analysis. Additionally, further studies are needed to understand the mechanism of action of the compound and its interactions with biological molecules. Finally, there is a need for more research on the potential applications of the compound in the synthesis of biologically active compounds and pharmaceuticals.
Conclusion:
In conclusion, this compound is a compound that has numerous scientific research applications. Its ability to improve the detection sensitivity of certain compounds in GC-MS analysis makes it a valuable tool in analytical chemistry. Additionally, the compound has potential applications in the synthesis of biologically active compounds and pharmaceuticals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
合成法
The synthesis of 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base. The reaction yields the desired product, which is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-13-11(15-14-8)16-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJIVZUKXCWZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)
![1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B5343279.png)
![1'-[(4-methylpyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5343291.png)
![4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5343298.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5343306.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)